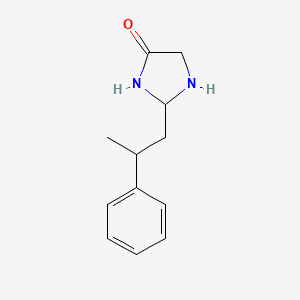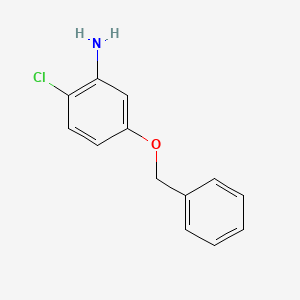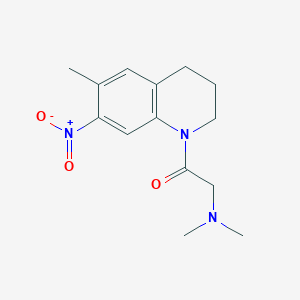
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethylene group attached to an amino group, and a nicotinamide moiety substituted with methoxy and methyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the nicotinamide core. One common method involves the reaction of nicotinic acid with methanol and methylamine under acidic conditions to form N-methoxy-N-methylnicotinamide. This intermediate is then reacted with diphenylmethyleneamine in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency.
化学反应分析
Types of Reactions
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function and signaling.
相似化合物的比较
Similar Compounds
N-(Diphenylmethylene)aminoacetonitrile: Similar in structure but with a nitrile group instead of the nicotinamide moiety.
5-Amino-1MQ:
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
属性
分子式 |
C21H19N3O2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
5-(benzhydrylideneamino)-N-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-24(26-2)21(25)18-13-19(15-22-14-18)23-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15H,1-2H3 |
InChI 键 |
LSYGTEPJDXJRIO-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CC(=CN=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester](/img/structure/B8346686.png)





![4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B8346736.png)







